1-(6-Chloro-4-methoxypyridin-2-YL)ethanone
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Overview
Description
1-(6-Chloro-4-methoxypyridin-2-YL)ethanone is a chemical compound with the molecular formula C8H8ClNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(6-Chloro-4-methoxypyridin-2-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of 6-chloro-4-methoxypyridine with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-4-methoxypyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Chloro-4-methoxypyridin-2-YL)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(6-Chloro-4-methoxypyridin-2-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(6-methoxypyridin-2-yl)ethanone: Similar structure with a different position of the chlorine atom.
1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone: Another pyridine derivative with different substituents
Uniqueness
1-(6-Chloro-4-methoxypyridin-2-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H8ClNO2 |
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Molecular Weight |
185.61 g/mol |
IUPAC Name |
1-(6-chloro-4-methoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)7-3-6(12-2)4-8(9)10-7/h3-4H,1-2H3 |
InChI Key |
XOVSEAIQHNKWBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)OC)Cl |
Origin of Product |
United States |
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